molecular formula C17H17ClO5 B12091124 4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid CAS No. 560998-04-1

4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid

Cat. No.: B12091124
CAS No.: 560998-04-1
M. Wt: 336.8 g/mol
InChI Key: FKFDWCUWJCMCJB-UHFFFAOYSA-N
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Description

4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid is an organic compound with the molecular formula C({17})H({17})ClO(_{5}). It is characterized by the presence of a chlorophenoxy group and an ethoxybenzoic acid moiety, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenol and 3-ethoxybenzoic acid as the primary starting materials.

    Etherification: 2-Chlorophenol is reacted with ethylene oxide under basic conditions to form 2-(2-chlorophenoxy)ethanol.

    Esterification: The resulting 2-(2-chlorophenoxy)ethanol is then reacted with 3-ethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage.

    Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding alcohol and acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically applied.

Major Products

The major products formed from these reactions include various substituted phenoxyethoxybenzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are subject to ongoing research, but the compound’s structure suggests it may interact with cellular membranes and proteins, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)acetic acid: Similar in structure but lacks the ethoxybenzoic acid moiety.

    4-(2-(2-Chlorophenoxy)ethoxy)benzoic acid: Similar but without the ethoxy group on the benzoic acid ring.

    3-(2-(2-Chlorophenoxy)ethoxy)benzoic acid: Similar but with a different substitution pattern on the benzoic acid ring.

Uniqueness

4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

560998-04-1

Molecular Formula

C17H17ClO5

Molecular Weight

336.8 g/mol

IUPAC Name

4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzoic acid

InChI

InChI=1S/C17H17ClO5/c1-2-21-16-11-12(17(19)20)7-8-15(16)23-10-9-22-14-6-4-3-5-13(14)18/h3-8,11H,2,9-10H2,1H3,(H,19,20)

InChI Key

FKFDWCUWJCMCJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCCOC2=CC=CC=C2Cl

Origin of Product

United States

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